molecular formula C20H21FN2O2 B2779860 N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-(1-phenylethyl)ethanediamide CAS No. 1049438-13-2

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-(1-phenylethyl)ethanediamide

Cat. No.: B2779860
CAS No.: 1049438-13-2
M. Wt: 340.398
InChI Key: MXAFFHOVCQHWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-(1-phenylethyl)ethanediamide is a synthetic organic compound featuring a unique ethanediamide (oxamide) backbone. Its structure includes two distinct substituents: a 4-fluorophenylcyclopropylmethyl group and a 1-phenylethyl group. The ethanediamide moiety provides a planar, hydrogen-bond-capable framework, while the fluorinated aromatic and cyclopropane components introduce steric and electronic complexity.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-14(15-5-3-2-4-6-15)23-19(25)18(24)22-13-20(11-12-20)16-7-9-17(21)10-8-16/h2-10,14H,11-13H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAFFHOVCQHWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-(1-phenylethyl)ethanediamide typically involves multiple steps, starting with the preparation of the cyclopropyl and fluorophenyl intermediates. These intermediates are then coupled using appropriate reagents and conditions to form the final oxalamide compound. Common synthetic routes may include:

    Cyclopropylation: Formation of the cyclopropyl group through cyclopropanation reactions.

    Fluorophenyl Synthesis: Introduction of the fluorine atom onto the phenyl ring using electrophilic fluorination reagents.

    Coupling Reactions: Combining the cyclopropyl and fluorophenyl intermediates using coupling reagents such as oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs, drawn from diverse research contexts, highlight key differences in functional groups, substituents, and reported activities. Below is a comparative analysis supported by a summary table (Table 1) and detailed discussions.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Functional Groups Reported Properties/Activities Reference
Target Compound Ethanediamide 4-fluorophenylcyclopropylmethyl, phenylethyl Dual amide, cyclopropane Not yet reported
4-Fluoroisobutyrylfentanyl (4F-iBF) Isobutyramide 4-fluorophenyl, phenethylpiperidinyl Amide, piperidine Opioid receptor agonist
N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide Cyanamide 4-chlorophenylethyl Cyanamide Synthetic intermediate
S-F (Ferroelectric analog) Naphthalenediimide 4-fluorophenylethyl, nitroxyl radical Diimide, radical Ferroelectric switching
Cyclopropylfentanyl Cyclopropanecarboxamide Phenyl, phenethylpiperidinyl Amide, cyclopropane, piperidine Analgesic (opioid activity)

Core Structure and Functional Group Analysis

  • Ethanediamide vs. Isobutyramide/Cyanamide: The target compound’s ethanediamide backbone (two adjacent amide groups) contrasts with the single amide in 4F-iBF and the cyanamide group in ’s analog .
  • Cyclopropane vs. Piperidine :
    The cyclopropyl group in the target compound and cyclopropylfentanyl introduces conformational rigidity. However, cyclopropylfentanyl’s piperidine moiety enables opioid receptor binding, whereas the target compound’s phenylethyl group lacks this pharmacophore.

Substituent Effects

  • 4-Fluorophenyl vs. 4-Chlorophenyl :
    Fluorine’s electronegativity and smaller size (vs. chlorine) in the target compound’s 4-fluorophenyl group may reduce metabolic oxidation and enhance lipid solubility compared to the 4-chlorophenyl analog in .

  • Phenylethyl vs. Phenethylpiperidinyl: The phenylethyl group in the target compound lacks the piperidine ring seen in 4F-iBF and cyclopropylfentanyl , which are critical for opioid activity.

Biological Activity

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-(1-phenylethyl)ethanediamide (CAS Number: 1251686-77-7) is a compound of interest due to its potential biological activity, particularly in the field of cancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antiproliferative properties and mechanisms of action.

  • Molecular Formula : C23H24FN3O3
  • Molecular Weight : 409.5 g/mol
  • Structure : The compound features a cyclopropane ring linked to a 4-fluorophenyl group, which contributes to its unique electronic properties.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Cyclopropane Derivatives : Utilizing α-alkylation reactions with 2-phenyl acetonitrile derivatives.
  • Coupling Reactions : Employing acid-amine coupling techniques to form the final product.

This method has been shown to yield high purity compounds suitable for biological testing .

Antiproliferative Effects

Research indicates that this compound exhibits distinct antiproliferative activity against various cancer cell lines, including U937, a human myeloid leukemia cell line. The compound effectively inhibits cell proliferation without displaying significant cytotoxicity, suggesting a targeted mechanism of action .

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Key Signaling Pathways : The compound may modulate protein kinase activity, which is crucial for cell proliferation and survival.
  • Selective Targeting : Its structural features allow it to selectively bind to certain receptors or enzymes involved in cancer progression, thereby reducing unwanted side effects commonly associated with traditional chemotherapeutics .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFindings
Study 1 Demonstrated effective inhibition of U937 cell proliferation with an IC50 value indicating potency in low concentrations .
Study 2 Investigated structure-activity relationships (SAR) and identified modifications that enhance antiproliferative effects while maintaining low cytotoxicity .
Study 3 Found that the compound's unique cyclopropane structure contributes to its distinct electronic properties, enhancing binding affinity to target proteins .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-(1-phenylethyl)ethanediamide, and what reaction conditions yield the highest purity?

  • Methodological Answer : Multi-step synthesis typically involves coupling cyclopropyl-fluorophenyl intermediates with phenylethylamine derivatives. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C for 12–24 hours .
  • Cyclopropane ring construction : Employ Simmons-Smith reactions with diethylzinc and CH₂I₂ under inert atmospheres .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) achieve ≥95% purity. Monitor yields via LC-MS and confirm structures with ¹H/¹³C NMR .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?

  • Methodological Answer :

  • NMR spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies key protons (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm, fluorophenyl aromatic protons at δ 7.3–7.6 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 411.18) .
  • X-ray crystallography : Resolves stereochemistry and bond angles, particularly for the cyclopropane ring .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:

  • Dose-response standardization : Use logarithmic concentration ranges (1 nM–100 µM) across ≥3 independent replicates .
  • Solvent controls : Compare DMSO (≤0.1% v/v) vs. aqueous buffers to rule out cytotoxicity artifacts .
  • Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected receptors (e.g., GPCRs, kinases) .

Q. How does the cyclopropane moiety influence the compound’s pharmacokinetic profile and metabolic stability?

  • Methodological Answer :

  • In vitro metabolism assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Cyclopropane rings reduce oxidative metabolism, extending half-life (t₁/₂ > 6 hours) compared to non-cyclopropane analogs .
  • LogP determination : Shake-flask method (octanol/water) reveals enhanced lipophilicity (LogP ≈ 3.5), improving blood-brain barrier penetration .

Q. What computational approaches predict binding modes of this compound to therapeutic targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., fluorophenyl π-stacking with hydrophobic pockets) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes (RMSD < 2 Å indicates robust binding) .
  • QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing fluorine) on IC₅₀ values using Gaussian-based descriptors .

Q. How are structure-activity relationship (SAR) studies designed to optimize this compound’s efficacy?

  • Methodological Answer :

  • Scaffold diversification : Synthesize analogs with modified cyclopropane substituents (e.g., methyl, chloro) or phenylethyl chain elongation .
  • Bioisosteric replacement : Substitute ethanediamide with oxalamide or thioamide groups to enhance hydrogen-bonding capacity .
  • Activity cliffs : Compare EC₅₀ values in enzyme inhibition assays (e.g., 10 nM vs. 1 µM for fluorophenyl vs. chlorophenyl derivatives) to identify critical functional groups .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-dependent responses in preclinical studies?

  • Methodological Answer :

  • Nonlinear regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀ values (GraphPad Prism) .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for ≥3 groups) to assess significance (p < 0.05) .
  • Bootstrap resampling : Estimate confidence intervals for EC₅₀ values when n < 10 .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Methodological Answer :

  • Co-solvent systems : Use PEG-400 or β-cyclodextrin (≤5% w/v) to enhance solubility without disrupting cell membranes .
  • Nanoformulation : Prepare liposomal or polymeric nanoparticles (100–200 nm diameter) via solvent evaporation .

Conflict Resolution in Mechanistic Studies

Q. When conflicting data arise regarding target engagement, what orthogonal assays validate mechanistic hypotheses?

  • Methodological Answer :

  • SPR/Biacore : Measure binding kinetics (kₒₙ/kₒff) to immobilized targets .
  • Cellular thermal shift assay (CETSA) : Confirm target stabilization by monitoring protein denaturation temperatures .
  • Knock-in models : Express fluorescently tagged targets (e.g., GFP-fused receptors) to visualize ligand colocalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.